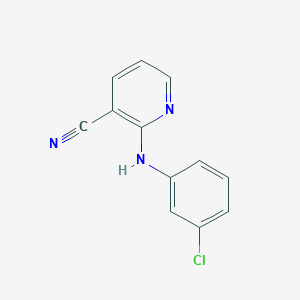
2-((3-Chlorophenyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorophenyl)amino)nicotinonitrile is an organic chemical compound with the molecular formula C12H8ClN3 . It is a heterocyclic compound and is considered a versatile intermediate for the synthesis of various substituted aromatic compounds.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including this compound, has been studied for its potential applications in synthetic organic chemistry . A new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one . Another method involves the preparation of 2-amino-4,6-diphenylnicotinonitriles from aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate via a one-pot reaction catalyzed by SrFe12O19 magnetic nanoparticles .Molecular Structure Analysis
The molecule consists of a pyridine ring with a nitrile group attached to the 3-position . The molecular weight of this compound is 229.67.Scientific Research Applications
Antimicrobial Applications
Compounds related to 2-((3-Chlorophenyl)amino)nicotinonitrile have been investigated for their antimicrobial properties. Specifically, derivatives such as 2-Methoxy/2-Amino-6-{4'-[(4'''-Chlorophenyl)(Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile have shown activity against Gram-positive and Gram-negative bacteria and fungi. The structure and antimicrobial effectiveness of these compounds have been confirmed through various spectral and analytical techniques (Guna et al., 2015). Additionally, derivatives like 2"-Amino-4"-[2-(4'-Chlorophenyl)-6-Methyl Imidazo[1,2-a]Pyridin-3-yl]-6"-Aryl Nicotinonitrile have been synthesized and found to exhibit moderate antimicrobial activity in specific concentrations (Bhuva et al., 2015).
Biological and Chemical Synthesis Applications
The structural versatility of this compound-related compounds allows for their use in various biological and chemical syntheses. For instance, compounds like 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile serve as starting materials to create novel pyrido[2,3-d]pyrimidine systems with reported antibacterial and antifungal activities (Behalo, 2008). Moreover, 2-amino nicotinonitrile frameworks are explored for identifying potential SIRT1 inhibitors, with some derivatives synthesized showing significant inhibitory potential, emphasizing their relevance in medicinal chemistry (Challa et al., 2021).
Structural and Chemical Properties
The structural and chemical properties of this compound-related compounds have been extensively studied. For example, the crystal structure of compounds like 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-6-phenyl nicotinonitrile has been characterized to understand its chemical behavior better. Such studies provide insights into the compound's potential applications and its interactions at the molecular level (Yang et al., 2011).
Future Directions
Given the interest in chalcones and their derivatives, including 2-((3-Chlorophenyl)amino)nicotinonitrile, for their potential applications in synthetic organic chemistry, future research could focus on exploring their pharmacological properties and potential applications in drug development. Further studies could also aim to elucidate the specific mechanisms of action of these compounds .
properties
IUPAC Name |
2-(3-chloroanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZKDSKKYJPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)
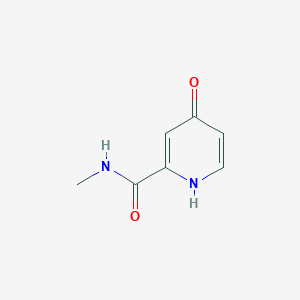


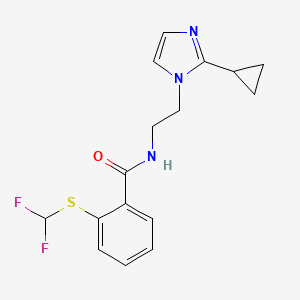
![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)
![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)
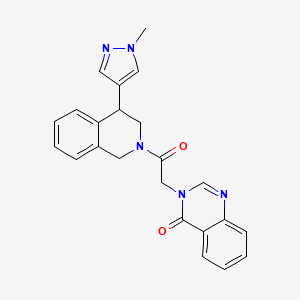

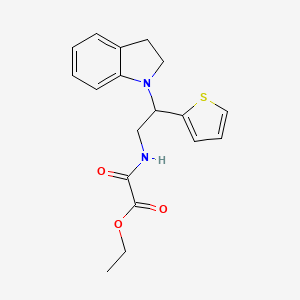
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)
![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)